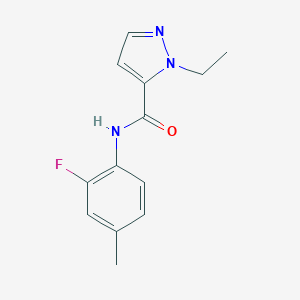
1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide, also known as EFMC, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. EFMC belongs to the class of pyrazole derivatives, which are known to exhibit diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.
作用机制
The exact mechanism of action of 1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed that this compound exerts its biological activity by interacting with specific molecular targets in the body, such as enzymes, receptors, and ion channels. This compound has been shown to exhibit potent inhibitory activity against various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound exhibits potent anti-inflammatory, analgesic, and antitumor activities. This compound has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest and apoptosis. In vivo studies have shown that this compound exhibits potent anti-inflammatory and analgesic activities in animal models of inflammation and pain.
实验室实验的优点和局限性
1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity, which makes it suitable for use in various assays. This compound also exhibits potent biological activity at low concentrations, which makes it a promising lead compound for the development of new drugs. However, this compound also has some limitations, including its low solubility in water, which may limit its use in certain assays.
未来方向
There are several future directions for research on 1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide. One area of research is the development of new drugs based on this compound for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of research is the development of new materials based on this compound for various applications, such as sensors and catalysts. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its biological activity for use in various assays.
合成方法
1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide can be synthesized using a multistep reaction process starting from 2-fluoro-4-methylphenyl hydrazine and ethyl 2-oxo-4-phenylbutyrate as the starting materials. The reaction involves the condensation of these two compounds followed by cyclization to form the pyrazole ring. The final step involves the introduction of the carboxamide group to the pyrazole ring.
科学研究应用
1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been investigated as a potential lead compound for the development of new drugs targeting various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has also been studied for its potential applications in material science, such as in the development of new sensors and catalysts.
属性
分子式 |
C13H14FN3O |
|---|---|
分子量 |
247.27 g/mol |
IUPAC 名称 |
2-ethyl-N-(2-fluoro-4-methylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14FN3O/c1-3-17-12(6-7-15-17)13(18)16-11-5-4-9(2)8-10(11)14/h4-8H,3H2,1-2H3,(H,16,18) |
InChI 键 |
RFHQWSQSHNOZEB-UHFFFAOYSA-N |
SMILES |
CCN1C(=CC=N1)C(=O)NC2=C(C=C(C=C2)C)F |
规范 SMILES |
CCN1C(=CC=N1)C(=O)NC2=C(C=C(C=C2)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-4-{4-[(4-chloro-2-methylphenoxy)methyl]-5-methylthiophen-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280021.png)

![ethyl 5-{[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B280023.png)
![ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B280025.png)
![4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280026.png)

![(8E)-2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-8-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280029.png)
![N-(4-chlorobenzyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B280035.png)
![1-ethyl-N-[(2-methyl-5-nitrophenyl)carbamothioyl]-1H-pyrazole-4-carboxamide](/img/structure/B280043.png)
![N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280044.png)
![1-ethyl-N-[(4-nitrophenyl)carbamothioyl]-1H-pyrazole-4-carboxamide](/img/structure/B280045.png)
![4-chloro-N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B280046.png)
![N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280048.png)
![4-chloro-1,3-dimethyl-N-[(2-nitrophenyl)carbamothioyl]-1H-pyrazole-5-carboxamide](/img/structure/B280050.png)
